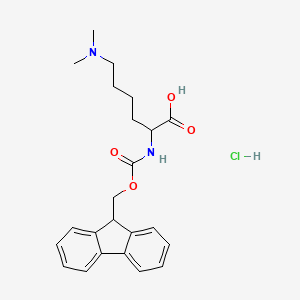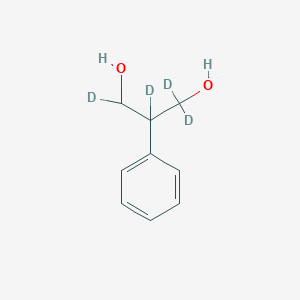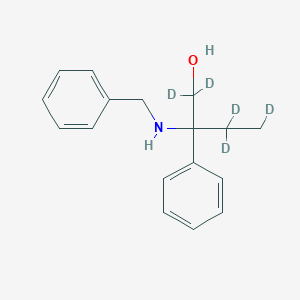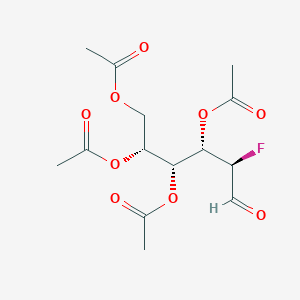
2-Fluoro-2-deoxy-glucose tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-deoxy-glucose tetraacetate is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the remaining hydroxyl groups are acetylated. This compound is of significant interest in various fields, including medical imaging and biochemical research, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-glucose tetraacetate typically involves the fluorination of a glucose derivative followed by acetylation. One common method starts with 2-deoxy-glucose, which is treated with a fluorinating agent such as acetyl hypofluorite to introduce the fluorine atom at the second carbon. The resulting 2-fluoro-2-deoxy-glucose is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-deoxy-glucose tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-fluoro-2-deoxy-glucose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the removal of acetyl groups.
Oxidation/Reduction: Strong oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
Hydrolysis: Produces 2-fluoro-2-deoxy-glucose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-2-deoxy-glucose tetraacetate has a wide range of applications in scientific research:
Medical Imaging: Used as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Biochemical Research: Employed to investigate metabolic pathways and enzyme activities due to its structural similarity to glucose.
Cancer Research: Utilized in studies to understand cancer cell metabolism and to develop targeted therapies.
Plant Imaging: Applied in plant science to trace glucose uptake and distribution.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-deoxy-glucose tetraacetate involves its uptake and metabolism by cells in a manner similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-fluoro-2-deoxy-glucose-6-phosphate, which cannot undergo further glycolysis. This leads to its accumulation in cells, allowing for imaging and metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A non-acetylated form used in PET imaging.
2-Deoxy-D-glucose: Lacks the fluorine atom and is used in metabolic studies.
Uniqueness
2-Fluoro-2-deoxy-glucose tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and modify its metabolic properties. This makes it particularly useful in applications where prolonged stability and specific metabolic pathways are required .
Propiedades
Fórmula molecular |
C14H19FO9 |
|---|---|
Peso molecular |
350.29 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,3,4-triacetyloxy-5-fluoro-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1 |
Clave InChI |
ADYOFPRCXSVZAA-REWJHTLYSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
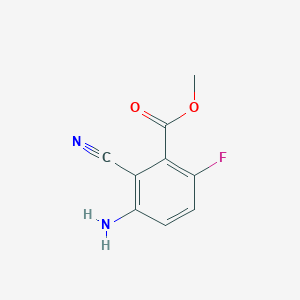
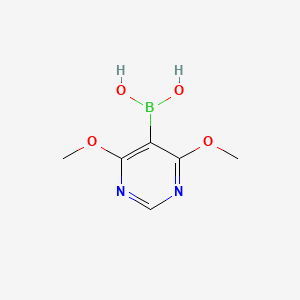
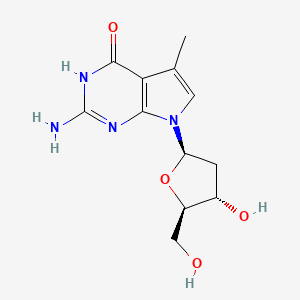
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
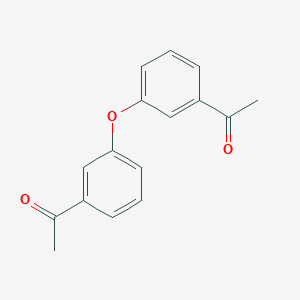
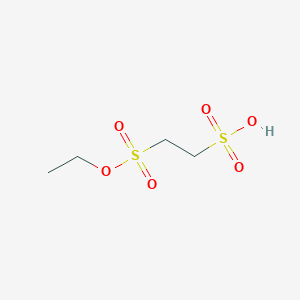
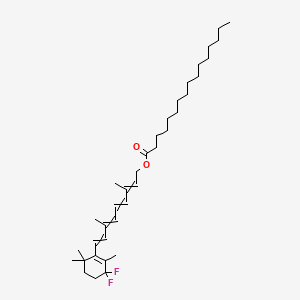
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
